molecular formula C6H13NO B1464425 2-Cyclopropyl-2-(methylamino)ethan-1-ol CAS No. 1249865-85-7

2-Cyclopropyl-2-(methylamino)ethan-1-ol

Cat. No.: B1464425
CAS No.: 1249865-85-7
M. Wt: 115.17 g/mol
InChI Key: RVUUUYGNBAASII-UHFFFAOYSA-N
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Description

Overview of the compound's nomenclature and classification

2-Cyclopropyl-2-(methylamino)ethan-1-ol is systematically named according to International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition of a cyclopropyl group attached to a carbon bearing both a methylamino group and an ethanol chain. The compound's classification encompasses multiple functional group categories, specifically falling under both amines and alcohols due to the presence of the methylamino group and the hydroxyl functionality respectively. Alternative nomenclature systems have designated this compound as N-methyl-2-cyclopropyl-DL-glycinol, emphasizing its relationship to glycine derivatives. The systematic naming conventions also recognize several synonyms including 2-cyclopropyl-2-(methylamino)ethanol and 2-cyclopropyl-2-methylamino-ethanol, which appear frequently in chemical databases and literature.

The compound's Chemical Abstracts Service registry number 1249865-85-7 serves as the primary identifier for the free base form, while various salt forms possess distinct registry numbers reflecting their different molecular compositions. The classification system extends beyond simple functional group identification to include categorization as a secondary amine and primary alcohol, which significantly influences its chemical reactivity patterns and potential biological interactions. The compound's classification as an amino alcohol derivative positions it within a broader family of bioactive molecules that frequently serve as pharmaceutical intermediates and research tools.

Historical context and research significance

The development and characterization of 2-cyclopropyl-2-(methylamino)ethan-1-ol emerged from broader research initiatives focused on cyclopropyl-containing pharmaceutical compounds, which have demonstrated unique biological properties due to the strained three-membered ring system. Research significance has been established through its identification as a versatile building block in medicinal chemistry, particularly for synthesizing complex organic molecules with potential therapeutic applications. The compound's entry into chemical databases occurred in 2012, with PubChem first cataloging the structure on October 19, 2012, indicating relatively recent recognition within the scientific community.

Scientific interest has intensified due to the compound's potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine transporters, suggesting applications in neurological and psychiatric research. The research landscape has expanded to include investigations into the compound's mechanism of action, with studies indicating its ability to modulate enzyme activity and influence metabolic pathways. Contemporary research has focused on understanding how the cyclopropyl moiety enhances binding affinity to biological targets, with particular attention to hydrophobic pocket interactions in receptor systems. The compound's significance extends beyond basic research to practical applications in pharmaceutical development, where it serves as a synthetic intermediate for more complex drug candidates.

Molecular formula (C₆H₁₃NO) and structural features

The molecular formula C₆H₁₃NO represents the free base form of 2-cyclopropyl-2-(methylamino)ethan-1-ol, corresponding to a molecular weight of 115.17 grams per mole as calculated by advanced computational methods. The structural architecture features a central carbon atom bearing three distinct substituents: a cyclopropyl ring, a methylamino group, and a hydroxymethyl chain, creating a chiral center that results in stereoisomeric forms. The cyclopropyl ring contributes significant steric strain to the molecular structure, with carbon-carbon bond angles of approximately 60 degrees compared to the tetrahedral angle of 109.5 degrees found in unstrained systems.

Detailed structural analysis reveals specific geometric parameters that influence the compound's chemical behavior and biological activity:

Structural Feature Specification Impact on Properties
Cyclopropyl Ring Three-membered saturated ring High steric strain, enhanced reactivity
Methylamino Group Secondary amine functionality Hydrogen bonding capability, basicity
Hydroxyl Group Primary alcohol Hydrophilicity, hydrogen bonding
Chiral Center Asymmetric carbon Stereoisomerism, enantioselective binding
Molecular Topology Branched aliphatic structure Conformational flexibility

The compound's three-dimensional conformation exhibits significant influence from the cyclopropyl ring, which restricts rotation around adjacent bonds and creates a relatively rigid molecular framework. Computational analysis using density functional theory has revealed that the cyclopropyl group adopts a preferred orientation that minimizes steric interactions with the methylamino and hydroxymethyl substituents. The hydroxyl group's position enables intramolecular hydrogen bonding interactions that can stabilize specific conformations and influence the compound's interaction with biological targets.

Advanced spectroscopic characterization has confirmed the structural integrity through multiple analytical techniques, with nuclear magnetic resonance spectroscopy providing detailed information about the compound's conformational behavior in solution. The molecular structure's complexity arises from the combination of electron-donating amino functionality with the electron-withdrawing effects of the strained cyclopropyl ring, creating a unique electronic environment that contributes to the compound's distinctive chemical properties. Crystallographic studies have revealed that the compound adopts a twisted conformation in the solid state, with the cyclopropyl ring oriented to minimize steric hindrance while maintaining optimal orbital overlap.

Properties

IUPAC Name

2-cyclopropyl-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6(4-8)5-2-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUUUYGNBAASII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-2-(methylamino)ethan-1-ol, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by case studies and research findings.

2-Cyclopropyl-2-(methylamino)ethan-1-ol is characterized by its cyclopropyl structure and a methylamino group. Its molecular formula is C₅H₁₃N, and it has a molecular weight of approximately 85.17 g/mol. The compound exists as a white to pale yellow crystalline solid, stable at room temperature.

The biological activity of 2-Cyclopropyl-2-(methylamino)ethan-1-ol is primarily attributed to its interaction with various biological targets:

1. Receptor Interaction:

  • The compound has shown affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Studies indicate that modifications to its structure can enhance selectivity and potency at these receptors .

2. Enzyme Inhibition:

  • Research suggests that similar compounds exhibit inhibitory effects on several kinases involved in cellular signaling pathways. For instance, the inhibition of SIK (Salt-Inducible Kinase) isoforms has been documented, which may have implications in cancer therapy .

Biological Activities

The compound exhibits a range of biological activities:

1. Antimicrobial Activity:

  • Preliminary studies have indicated that derivatives of 2-Cyclopropyl-2-(methylamino)ethan-1-ol possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives have been reported in the range of 2–64 µg/mL .

2. Antitumor Activity:

  • Investigations into the antitumor potential of this compound have shown promising results in vitro, with significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance its efficacy against tumor cells .

Pharmacokinetics

Understanding the pharmacokinetics of 2-Cyclopropyl-2-(methylamino)ethan-1-ol is essential for evaluating its therapeutic potential:

1. Absorption and Distribution:

  • The compound demonstrates favorable lipophilicity, which may enhance its ability to penetrate biological membranes and reach target sites within the body.

2. Metabolism:

  • Initial studies suggest that metabolic pathways may involve N-demethylation and hydroxylation, leading to active metabolites that contribute to its overall biological effects .

3. Excretion:

  • Given its low molecular weight and favorable solubility profile, it is hypothesized that the compound may be efficiently excreted through renal pathways.

Case Studies

Several case studies have been conducted to explore the efficacy of 2-Cyclopropyl-2-(methylamino)ethan-1-ol:

Case Study 1: Antitumor Activity

  • A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Behavioral Studies

  • In animal models, administration of 2-Cyclopropyl-2-(methylamino)ethan-1-ol resulted in altered behaviors consistent with serotonin receptor modulation, suggesting potential applications in treating mood disorders .

Scientific Research Applications

Neurotransmitter Transport Inhibition

Research indicates that 2-Cyclopropyl-2-(methylamino)ethan-1-ol exhibits significant biological activity by interacting with neurotransmitter transporters, particularly those for serotonin, norepinephrine, and dopamine. This suggests potential applications in treating mood disorders such as depression and anxiety.

Antitumor Activity

A notable study evaluated the compound's effects on human breast cancer cell lines, revealing a dose-dependent reduction in cell viability. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating promising antitumor properties.

Receptor Interaction

The compound has shown affinity for serotonin receptors, especially the 5-HT2C receptor, which is crucial for mood regulation and appetite control. Structural modifications can enhance its selectivity and potency at these receptors .

Enzyme Inhibition

Similar compounds have demonstrated inhibitory effects on various kinases involved in cellular signaling pathways. For instance, the inhibition of Salt-Inducible Kinase isoforms has been documented, which may have implications for cancer therapy.

Case Studies

Case Study Description
Antitumor Activity Evaluated effects on human breast cancer cell lines; showed dose-dependent reduction in cell viability with lower IC50 values compared to standard treatments.
Behavioral Studies Investigated the compound's impact on behavior in animal models; results suggested potential anxiolytic effects through serotonin receptor modulation.

Chemical Reactions Analysis

General Reactivity

2-Cyclopropyl-2-(methylamino)ethan-1-ol can undergo various chemical reactions typical of amines and alcohols. Its reactivity is influenced by the steric effects of the cyclopropyl group, which may affect how readily it participates in these reactions compared to more linear structures. The compound is considered stable under standard laboratory conditions but should be handled with care due to its reactivity as an amine.

Reactions Involving the Amine Group

  • Nucleophilic Acylation: Amines can react with acyl chlorides or anhydrides to form amides.

  • Alkylation: The methylamino group can be alkylated with alkyl halides.

  • Reaction with Acids: As an amine, it can react with acids to form salts. For example, 2-Cyclopropyl-2-(methylamino)ethan-1-ol is often used as a hydrochloride salt to improve water solubility.

Reactions Involving the Alcohol Group

  • Esterification: Alcohols can react with carboxylic acids or acyl chlorides to form esters.

  • Oxidation: Alcohols can be oxidized to aldehydes or ketones using oxidizing agents.

  • Ether Formation: Alcohols can be converted to ethers through reactions with alkyl halides or other alcohols under acidic conditions.

Cyclopropyl Ring Reactions

While cyclopropane rings are generally stable, they can undergo ring-opening reactions under certain conditions, such as strong acid or catalytic hydrogenation .

Potential Chemical Reactions

Tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate can undergo different chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized, leading to the formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The cyclopropyl group in 2-Cyclopropyl-2-(methylamino)ethan-1-ol distinguishes it from linear or branched alkyl-substituted ethanolamines. For example:

  • 2-(Ethylmethylamino)ethanol (CAS 2893-43-8): Features ethyl and methyl groups on the amino nitrogen, lacking the cyclopropyl ring.
  • 2-(Ethylpropylamino)ethanol (CAS 2893-56-3): Contains ethyl and propyl groups, increasing lipophilicity relative to the cyclopropyl variant. The cyclopropyl ring may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • 2-(Dipropylamino)ethanethiol (CAS 5842-06-8): Replaces the hydroxyl group with a thiol (-SH), significantly altering acidity (pKa ~10 for -SH vs. ~15 for -OH) and redox reactivity. The thiol group enables disulfide bond formation, which is absent in the target compound .

Functional Group Variations

  • Hydroxyl vs. Thiol: The hydroxyl group in 2-Cyclopropyl-2-(methylamino)ethan-1-ol enhances hydrogen bonding with biological targets compared to thiol-containing analogs like 2-(Dipropylamino)ethanethiol. This may improve binding affinity in receptor-ligand interactions .
  • Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl ring introduces angle strain, which can increase reactivity in ring-opening reactions. However, its compact structure may reduce off-target interactions compared to bulkier ethyl or propyl substituents .

Physicochemical Properties

The table below compares key properties of 2-Cyclopropyl-2-(methylamino)ethan-1-ol with its analogs based on structural inference and literature

Compound Name Molecular Formula Functional Groups logP (Predicted) Water Solubility (mg/mL) Key Features
2-Cyclopropyl-2-(methylamino)ethan-1-ol C₆H₁₃NO -OH, -NHCH₃, cyclopropyl 0.5–1.2 Moderate (~50–100) High steric demand, metabolic stability
2-(Ethylmethylamino)ethanol C₅H₁₃NO -OH, -N(CH₂CH₃)(CH₃) -0.3–0.5 High (>200) Low steric hindrance, high polarity
2-(Ethylpropylamino)ethanol C₇H₁₇NO -OH, -N(CH₂CH₃)(CH₂CH₂CH₃) 1.0–1.5 Moderate (~100–150) Increased lipophilicity
2-(Dipropylamino)ethanethiol C₈H₁₉NS -SH, -N(CH₂CH₂CH₃)₂ 1.8–2.5 Low (<50) High redox reactivity

Preparation Methods

Reductive Amination of Cyclopropyl-Substituted Aldehydes or Ketones

  • Starting Materials : Cyclopropyl-substituted carbonyl compounds (e.g., cyclopropylacetaldehyde or cyclopropyl methyl ketone) are reacted with methylamine.
  • Reaction Conditions : The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, using solvents such as methanol or toluene.
  • Catalysts and Reducing Agents : Magnesium powder or other mild reducing agents are employed in the presence of catalytic amounts of iodide salts (e.g., KI) to facilitate reduction of imine intermediates to the corresponding amines.
  • Temperature and Time : Reactions are conducted at moderate temperatures ranging from 20°C to 60°C for 3 to 6 hours to optimize yield.

This approach yields the amino alcohol after reduction of the imine intermediate formed between the aldehyde/ketone and methylamine.

Nucleophilic Substitution on Cyclopropylmethanol Derivatives

  • Synthetic Route : Cyclopropylmethanol derivatives are reacted with methylamine or its protected forms (e.g., Boc-protected methylamine) under controlled conditions.
  • Reaction Conditions : The substitution is carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate at low temperatures (0–5°C) to stabilize intermediates.
  • Purification : Silica gel chromatography using ethyl acetate/methanol gradients is employed to isolate the product with high purity (up to 90% yield reported).
  • Protection/Deprotection : Boc protection of the amino group during cyclopropane ring formation helps in controlling side reactions and improving selectivity.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Catalysts Solvent(s) Temperature (°C) Time (hours) Notes
1 Formation of imine intermediate Cyclopropyl methyl ketone + methylamine Methanol, toluene 20–60 3–6 Inert atmosphere; phase transfer catalysts may be used
2 Reduction of imine to amine Magnesium powder + KI or other iodide catalyst Methanol, t-butanol 20–44 3–6 Careful pH control post-reaction to neutralize
3 Purification Silica gel chromatography Ethyl acetate/methanol Ambient - Gradient elution improves purity

Industrial and Laboratory Scale Considerations

  • Inert Atmosphere : The entire synthesis is preferably conducted under nitrogen or argon to prevent moisture-induced hydrolysis or side reactions.
  • Phase Transfer Catalysts : Use of tetrabutylammonium salts (chloride, bromide, iodide) or benzyltriethylammonium chloride enhances reaction rates and yields during alkylation or substitution steps.
  • Temperature Control : Maintaining moderate temperatures (20–60°C) balances reaction kinetics and selectivity, minimizing byproduct formation.
  • Purification : Post-reaction workup involves pH adjustment to neutral, liquid-liquid extraction, and solvent removal under reduced pressure, followed by chromatographic purification.
  • Yield Optimization : Use of protecting groups (e.g., Boc) and optimized solvent systems improves overall yield and product stability.

Research Findings and Analytical Data

  • NMR Spectroscopy : ¹H-NMR analysis confirms the presence of the cyclopropyl ring (multiplets between δ 1.36–2.10 ppm) and the methylamino group (singlet around δ 2.2–2.8 ppm). The hydroxyl proton typically appears as a broad singlet.
  • Mass Spectrometry : Molecular ion peaks consistent with C6H14NO confirm the molecular weight of the free base; hydrochloride salts show corresponding mass shifts.
  • Stability : The hydrochloride salt form exhibits enhanced water solubility and stability, making it preferable for storage and biological applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive amination Cyclopropyl methyl ketone, methylamine, Mg powder, KI 20–60°C, inert atmosphere, 3–6 h High selectivity; scalable Requires moisture control
Nucleophilic substitution Cyclopropylmethanol derivatives, methylamine (Boc-protected) 0–5°C, polar aprotic solvents High purity; adaptable to flow chemistry Multi-step protection/deprotection
Phase transfer catalysis Tetrabutylammonium salts Ambient to 60°C Enhanced reaction rates Catalyst removal needed

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-2-(methylamino)ethan-1-ol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between cyclopropylamine derivatives and ethylene oxide or epoxide analogs. Key parameters include:

  • Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions (e.g., polymerization).
  • pH : Use buffered conditions (pH 7–9) to stabilize the amine group and prevent protonation, which reduces reactivity.
  • Solvents : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity, while ethanol aids in intermediate purification . Yields >80% are achievable with stoichiometric control and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-Cyclopropyl-2-(methylamino)ethan-1-ol?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify cyclopropyl ring protons (δ 0.5–1.5 ppm) and methylamino groups (δ 2.2–2.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C7_7H15_{15}NO, MW 129.20) and fragmentation patterns.
  • Collision Cross-Section (CCS) Analysis : Predicts adduct behavior in ion mobility spectrometry, aiding structural validation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity, while chiral columns resolve enantiomers if present .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s receptor binding affinity and metabolic stability?

Methodological Answer:

  • Receptor Binding : The cyclopropyl group’s ring strain and sp3^3 hybridization enhance binding to hydrophobic pockets in enzymes (e.g., monoamine oxidases). Computational docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal ∆G values < −8 kcal/mol for MAO-B inhibition .
  • Metabolic Stability : In vitro liver microsome assays (human/rat) show prolonged half-life (>2 h) due to steric hindrance from the cyclopropyl ring, reducing CYP450-mediated oxidation .

Q. What strategies are effective for resolving enantiomers of 2-Cyclopropyl-2-(methylamino)ethan-1-ol, and how does stereochemistry impact bioactivity?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (Chiralpak IC) and hexane/isopropanol mobile phases. Enantiomeric excess (ee) >99% is achievable with iterative injections.
  • Bioactivity Differences :
  • (R)-Enantiomer : Higher affinity for adrenergic receptors (Ki_i = 120 nM vs. 450 nM for (S)-enantiomer) in radioligand binding assays.
  • (S)-Enantiomer : Faster clearance in pharmacokinetic studies (t1/2_{1/2} = 1.2 h vs. 3.5 h for (R)-form) due to differential interaction with plasma proteins .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C): Monitor via HPLC for hydrolysis products (e.g., cyclopropane carboxylic acid).
  • Oxidative stress (3% H2_2O2_2): Quantify N-oxide formation using LC-MS/MS.
    • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess structural integrity.
    • Thermal Stability : Accelerate aging at 60°C for 14 days; track decomposition via DSC/TGA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-(methylamino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-2-(methylamino)ethan-1-ol

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